molecular formula C11H14N2O2 B1316232 4-(4-Nitrophenyl)piperidine CAS No. 26905-03-3

4-(4-Nitrophenyl)piperidine

Cat. No. B1316232
CAS RN: 26905-03-3
M. Wt: 206.24 g/mol
InChI Key: CDSJZBOLNDWPAA-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)piperidine is a chemical compound with the molecular formula C11H14N2O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . The compound has a molecular weight of 206.24 .


Synthesis Analysis

The synthesis of 4-(4-Nitrophenyl)piperidine can be achieved through an eight-step procedure starting from inexpensive 4-chloronitrobenzene and piperidine . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .


Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenyl)piperidine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical And Chemical Properties Analysis

4-(4-Nitrophenyl)piperidine has a molecular formula of C11H14N2O2 and an average mass of 206.241 Da .

Scientific Research Applications

Reaction Mechanisms and Solvent Effects

  • The aminolysis reaction of p-nitrophenyl acetate with piperidine in various organic solvents and ionic liquids has been studied to understand the influence of the ionic liquid on the reaction rate and mechanism. This research highlights the importance of solvent choice in determining the reactivity of piperidine derivatives (Millán et al., 2013).
  • Investigations into the degradation mechanisms of paraoxon with piperidine in different ionic liquids suggest that the reaction outcomes, including rate and product distribution, are significantly influenced by the unique features of ionic liquids as reaction media (Pavez et al., 2013).

Pharmacological Activities

  • Piperidine derivatives, including those with a nitrophenyl group, have shown potential in inhibiting Plasmodium falciparum's aspartic protease, suggesting their utility in antimalarial drug development. The nitro group's position on the benzene ring was found to be crucial for inhibitory activity, indicating the significance of structural features in medicinal chemistry applications (Saify et al., 2011).
  • The synthesis and evaluation of piperidine derivatives for their cytotoxicity against human cancer cell lines offer insights into the role of the aryl part of these compounds in determining their biological activity. This study contributes to the ongoing search for new chemotherapeutic agents (Kucukoglu et al., 2015).

Materials Science and Chemical Analysis

  • Enantiomeric resolution of piperidine derivatives highlights the application of chiral chromatography in separating stereoisomers, a critical step in the development of enantiopure pharmaceuticals. This work also discusses the role of hydrogen bonding and π-π interactions in chiral recognition, which is fundamental to understanding the molecular basis of enantioselectivity (Ali et al., 2016).

Chemical Synthesis and Mechanistic Studies

  • The synthesis of 3-(4′-nitrophenyl)iminocoumarin via a cyclization reaction followed by a Knoevenagel reaction demonstrates the versatility of piperidine and its derivatives in facilitating the construction of complex organic molecules. This study also explores the electronic and structural features that make these compounds suitable for application in solar cell materials (Zhang et al., 2015).

Safety And Hazards

When handling 4-(4-Nitrophenyl)piperidine, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin and eyes should be avoided, and ingestion and inhalation should be prevented .

properties

IUPAC Name

4-(4-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSJZBOLNDWPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579699
Record name 4-(4-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)piperidine

CAS RN

26905-03-3
Record name 4-(4-Nitrophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26905-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of conc. H2SO4 (2.65 mL) in AcOH (40 mL) and a solution of conc. HNO3 (2.1 mL) in AcOH (20 mL) are added sequentially and dropwise to a solution of 4-phenylpiperidine in AcOH (40 mL), maintaining the temperature below 20° C. Then, conc. H2SO4 (40 mL) is added (no cooling applied; internal temperature reaches 60° C.). The reaction mixture is allowed to cool to RT, poured onto ice/water (100 g), neutralized by addition of solid NaHCO3 (150 g), and extracted with DCM. The organic phase is washed with brine, dried (Na2SO4), filtered and concentrated. The residue is purified by trituration in Et2O to afford the title compound as a yellow solid. ESI-MS: 207.1 [MH]+; tR=2.42 min (system 1).
Name
Quantity
2.65 mL
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reactant
Reaction Step One
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Quantity
2.1 mL
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Phenylpiperidine (8 g, 49 mmol) was dissolved in 40 mL acetic acid and stirred with cooling below 25° C. while adding a solution of 2.64 mL sulphuric acid in 40 mL acetic acid. The solution was stirred at 20° C. while adding a solution of 2.08 mL 99% nitric acid in 20 mL acetic acid. Sulphuric acid (40 mL) was added without cooling, the temperature peaking at 58° C. When the solution had cooled to 25° C. it was added to 100 g ice/water and basified with a total of 150 g sodium hydrogen carbonate at 40° C. The mixture was then brought to pH 14 with 5M-sodium hydroxide solution. The mixture was extracted with dichloromethane (3×150 mL), dried with sodium sulphate and evaporated giving a pale yellow solid. Recrystallisation from a total of 180 mL cyclohexane (hot filtration) gave the product as pale beige solid. NMR δ 8.18(d,2H), 7.40(d,2H), 3.21(m,2H), 2.77(m,3H), 1.82(m,3H), 1.68(m,2H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.08 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
150 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

4-Phenylpiperidine (22 g, 0.14 mol) was dissolved in concentrated sulphuric acid (44 g) and concentrated nitric acid (12 ml) was then added dropwise such that the temperature did not rise above 5° C. The reaction was then warmed slowly to room temperature and stirred overnight. The reaction mixture was then poured into water and made basic with 2N aqueous potassium hydroxide. After extraction with ether (3×150 ml), the combined organic extracts were dried with sodium sulphate and evaporated in vacuo. Recrystallisation from diethyl ether afforded the desired product as yellow crystals (11.4 g, 40% yield), M.pt. 90°-92° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Nitrophenyl)piperidine
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4-(4-Nitrophenyl)piperidine
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4-(4-Nitrophenyl)piperidine
Reactant of Route 4
4-(4-Nitrophenyl)piperidine
Reactant of Route 5
4-(4-Nitrophenyl)piperidine
Reactant of Route 6
4-(4-Nitrophenyl)piperidine

Citations

For This Compound
29
Citations
K Hashimoto, K Hatano, Y Minabe, M Iyo… - Journal of Labelled …, 1998 - Wiley Online Library
N‐(4‐Phenylbutyl)‐4‐(4‐fluorobenzoyl)piperidine [4‐PBFBP] shows highly selective binding to serotonin 5‐HT 2A receptors with high affinity. In this study, we prepared [ 18 F]4‐PBFBP …
GA Rogers, SM Parsons, DC Anderson… - Journal of medicinal …, 1989 - ACS Publications
Eighty-four analogues and derivatives of the acetylcholine-storage-blocking drug trans-2-(4-phenylpiperidino)-cyclohexanol (vesamicol) were synthesized, and their potencies were …
Number of citations: 286 pubs.acs.org
Y Chen, X Xu, X Liu, BF Liu, G Zhang - Archiv der Pharmazie, 2012 - Wiley Online Library
In this paper, we report the discovery and the synthesis of novel, potential antipsychotic piperidine‐2,6‐dione derivatives combining potent dopamine D 2 , D 3 and serotonin 5‐HT 1A , 5…
Number of citations: 10 onlinelibrary.wiley.com
S Kandre, PR Bhagat, MMK Reddy, R Dalal… - European Journal of …, 2014 - Elsevier
Diacylglycerol acyltransferase 1 (DGAT1) is known to play an important catalytic role in the final step of triglyceride biosynthesis. High fat diet fed DGAT1 knockout mice were resistant to …
Number of citations: 8 www.sciencedirect.com
G Romeo, L Materia, MN Modica, V Pittalà… - European journal of …, 2011 - Elsevier
A number of new 4-phenylpiperidine-2,6-diones bearing at the 1-position an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety were designed and synthesized as ligands for the α 1 -…
Number of citations: 20 www.sciencedirect.com
K Imamura, N Tomita, Y Kawakita, Y Ito, K Ono… - Bioorganic & medicinal …, 2017 - Elsevier
A lead compound A was identified previously as an stearoyl coenzyme A desaturase (SCD) inhibitor during research on potential treatments for obesity. This compound showed high …
Number of citations: 34 www.sciencedirect.com
PA Suryavanshi, V Sridharan, S Maiti… - … –A European Journal, 2014 - Wiley Online Library
The cerium(IV) ammonium nitrate (CAN)‐catalyzed, three‐component reaction between primary amines, β‐dicarbonyl compounds, and α,β‐unsaturated aldehydes in ethanol heated to …
D An, Z Zhu, G Zhang, Y Gao, J Gao, X Han… - Tetrahedron …, 2015 - Elsevier
Penta-substituted 1,4-dihydropyridines were synthesized via catalytic enantioselective cyclization reactions of β,γ-unsaturated α-ketoesters, arylamines and acetylacetone for the first …
Number of citations: 28 www.sciencedirect.com
F Rodríguez, I Rozas, M Kaiser, R Brun… - Journal of medicinal …, 2008 - ACS Publications
A series of 75 guanidine and 2-aminoimidazoline analogue molecules were assayed in vitro against Trypanosoma brucei rhodesiense STIB900 and Plasmodium falciparum K1. The …
Number of citations: 112 pubs.acs.org
JC Anderson, E Bouvier-Israel, CD Rundell, X Zhang - Tetrahedron, 2021 - Elsevier
A method for the synthesis of functionalized piperidines containing 3 contiguous stereocentres in the 2-,3- and 4- positions uses a diastereoselective nitro-Mannich to control …
Number of citations: 2 www.sciencedirect.com

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